Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, bromide typically involves the reaction of isoquinoline with ethyl bromoacetate under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale . The reaction conditions are optimized to maximize yield and minimize impurities . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, bromide undergoes various types of chemical reactions, including:
Reduction: It can also be reduced to yield various reduction products.
Substitution: This compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction may produce alcohols or amines . Substitution reactions can result in the formation of different isoquinolinium derivatives .
Scientific Research Applications
Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, bromide involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, chloride
- Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, iodide
- Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, fluoride
Uniqueness
Isoquinolinium, 2-(3-ethoxy-2,3-dioxopropyl)-, bromide is unique due to its specific bromide ion, which imparts distinct chemical and physical properties compared to its chloride, iodide, and fluoride counterparts . These differences can influence its reactivity, solubility, and biological activity .
Properties
CAS No. |
62235-42-1 |
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Molecular Formula |
C14H14BrNO3 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
ethyl 3-isoquinolin-2-ium-2-yl-2-oxopropanoate;bromide |
InChI |
InChI=1S/C14H14NO3.BrH/c1-2-18-14(17)13(16)10-15-8-7-11-5-3-4-6-12(11)9-15;/h3-9H,2,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
MFVBUVHFOHXSMT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Br-] |
Origin of Product |
United States |
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